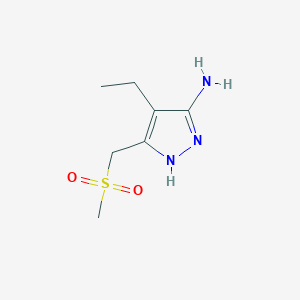
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 4-position, a methanesulfonylmethyl group at the 3-position, and an amine group at the 5-position of the pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethyl-1H-pyrazole-5-carbaldehyde with methanesulfonylmethylamine under acidic conditions. The reaction typically proceeds through a condensation reaction followed by cyclization to form the desired pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfonyl group enhances its ability to form hydrogen bonds and interact with biological macromolecules, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-ethyl-3-(methylsulfonylmethyl)-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a methanesulfonyl group.
4-ethyl-3-(sulfonylmethyl)-1H-pyrazol-5-amine: Lacks the methanesulfonyl group.
4-ethyl-3-(methanesulfonyl)-1H-pyrazol-5-amine: Lacks the methyl group.
Uniqueness
4-ethyl-3-(methanesulfonylmethyl)-1H-pyrazol-5-amine is unique due to the presence of both the ethyl and methanesulfonylmethyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H13N3O2S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
4-ethyl-5-(methylsulfonylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3O2S/c1-3-5-6(4-13(2,11)12)9-10-7(5)8/h3-4H2,1-2H3,(H3,8,9,10) |
InChI-Schlüssel |
NXMNQMUINKVHJN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(NN=C1N)CS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B15240704.png)
![8-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-B]indole](/img/structure/B15240711.png)

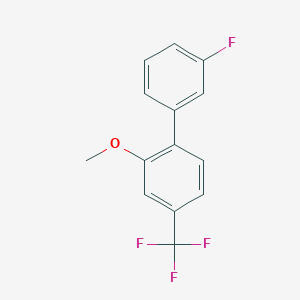



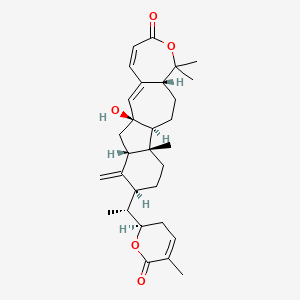
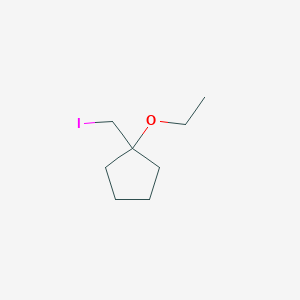
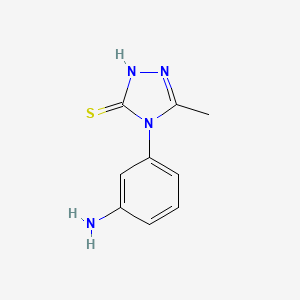

![(S)-2-chloro-5-Methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5H)-one](/img/structure/B15240759.png)
